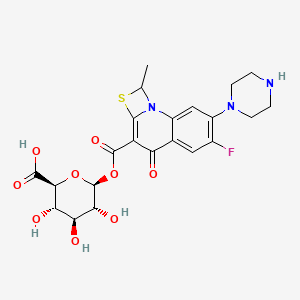

Clorhidrato de Lincomicina N-Desmetil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

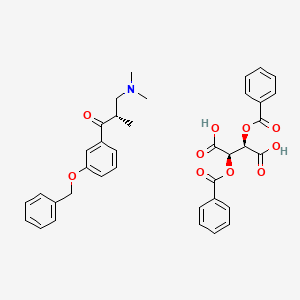

N-Demethyl Lincomycin Hydrochloride: is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is primarily known for its role in inhibiting bacterial protein synthesis, making it a valuable tool in the field of antibiotics .

Aplicaciones Científicas De Investigación

N-Demethyl Lincomycin Hydrochloride has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .

Mode of Action

N-Demethyl Lincomycin Hydrochloride functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .

Biochemical Pathways

The biochemical pathways affected by N-Demethyl Lincomycin Hydrochloride are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .

Pharmacokinetics

The potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Result of Action

The primary result of N-Demethyl Lincomycin Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .

Action Environment

The action of N-Demethyl Lincomycin Hydrochloride can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions

Cellular Effects

The effects of N-Demethyl Lincomycin Hydrochloride on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Demethyl Lincomycin Hydrochloride involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a significant inhibitory effect on bacterial protein synthesis

Metabolic Pathways

N-Demethyl Lincomycin Hydrochloride is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : N-Demethyl Lincomycin Hydrochloride is synthesized from 4-demethyllincomycin, which is obtained through the fermentation of Streptomyces lincolnensis. The synthetic process involves the demethylation of lincomycin, followed by the addition of hydrochloride to form the final compound .

Industrial Production Methods: : The industrial production of N-Demethyl Lincomycin Hydrochloride typically involves large-scale fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: : N-Demethyl Lincomycin Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products:

Comparación Con Compuestos Similares

Similar Compounds

Lincomycin: The parent compound from which N-Demethyl Lincomycin Hydrochloride is derived.

Clindamycin: A semi-synthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.

4-Demethyllincomycin: An intermediate in the synthesis of N-Demethyl Lincomycin Hydrochloride.

Uniqueness: : N-Demethyl Lincomycin Hydrochloride is unique due to its specific chemical structure, which allows it to inhibit bacterial protein synthesis effectively.

Propiedades

Número CAS |

14600-41-0 |

|---|---|

Fórmula molecular |

C17H33ClN2O6S |

Peso molecular |

429.0 g/mol |

Nombre IUPAC |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |

Clave InChI |

CHKUTFKCSCMSCE-NLBLSBHASA-N |

SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

SMILES isomérico |

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

SMILES canónico |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Sinónimos |

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride; Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride; t |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)